molecular formula C8H15AlCl4N2 B1591363 1-Butyl-3-methylimidazolium tetrachloroaluminate CAS No. 80432-09-3

1-Butyl-3-methylimidazolium tetrachloroaluminate

Cat. No. B1591363
CAS RN: 80432-09-3
M. Wt: 308 g/mol
InChI Key: PNOZWIUFLYBVHH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methylimidazolium tetrachloroaluminate, also known as [BMIM] [AlCl4], is a type of ionic liquid. Ionic liquids are salts that are in a liquid state at room temperature. [BMIM] [AlCl4] is a popular ionic liquid that has been extensively studied for its potential applications in various scientific fields.

Scientific Research Applications

  • Ionic Liquid Properties and Safety :

    • The hydrophobic ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate, related to 1-butyl-3-methylimidazolium tetrachloroaluminate, was found to decompose into 1-butyl-3-methylimidazolium fluoride hydrate, emphasizing the importance of treating ionic liquids with care due to potential hazards and unknown stability (Swatloski, Holbrey, & Rogers, 2003).
  • Catalysis in Alkylation Reactions :

    • [1-butyl-3-methylimidazolium][tetrachloroaluminate] ([BMIM][AlCl4]) has been effectively used as a catalyst in the alkylation of benzene with 1-dodecene to synthesize linear alkylbenzenes, showing considerable activity even at lower temperatures and reduced reactant ratios (Qiao, Zhang, Zhang, & Li, 2004).
  • Use in Synthesis of Coumarins :

    • The ionic liquid Butyl-3-methylimidazolium chloroaluminate (bmim)Cl·2AlCl3 was used as an alternative to conventional acid catalysts in the Pechmann condensation of phenols, significantly reducing reaction time even at ambient conditions (Potdar, Mohile, & Salunkhe, 2001).
  • Application in Fuel Treatment :

    • In the treatment of diesel fuel containing thiophene, 1-butyl-3-methylimidazolium tetrachloroaluminate [BMIM][AlCl4] ionic liquid demonstrated significant sulfur removal capabilities (Esfandyari, Esfandyari, & Jafari, 2018).
  • Fries Rearrangement Reactions :

    • [BMIm]+ Al2Cl7−, a variant of 1-butyl-3-methylimidazolium chloroaluminate, was used as both a solvent and a Lewis acid catalyst in Fries rearrangement reactions, exhibiting good yields and high selectivity (Harjani, Nara, & Salunkhe, 2001).

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrachloroalumanuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.Al.4ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;;4*1H/q+1;+3;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOZWIUFLYBVHH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15AlCl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586924
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium tetrachloroaluminate

CAS RN

80432-09-3
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium tetrachloroalumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium tetrachloroaluminate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-methylimidazolium tetrachloroaluminate
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-methylimidazolium tetrachloroaluminate
Reactant of Route 3
Reactant of Route 3
1-Butyl-3-methylimidazolium tetrachloroaluminate
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-methylimidazolium tetrachloroaluminate
Reactant of Route 5
Reactant of Route 5
1-Butyl-3-methylimidazolium tetrachloroaluminate
Reactant of Route 6
1-Butyl-3-methylimidazolium tetrachloroaluminate

Citations

For This Compound
132
Citations
A Fazlali, Y Shahebrahimi, N Aliyari… - Journal of Molecular …, 2017 - Elsevier
… In this communication, the performance of the ionic liquid 1-butyl-3-methylimidazolium tetrachloroaluminate [BMIM] [ALCL 4 ], as a solvent in extractive desulfurization process from …
Number of citations: 26 www.sciencedirect.com
M Kuśmierek, B Szadkowski, A Marzec - Materials, 2020 - mdpi.com
… We prepared NBR materials enhanced by a silica filler, in the presence of hydrophilic 1-butyl-3-methylimidazolium tetrachloroaluminate (BMIMAlCl 4 ) and hydrophobic 1-butyl-3-…
Number of citations: 2 www.mdpi.com
O Stenzel, R Brüll, UM Wahner, RD Sanderson… - Journal of Molecular …, 2003 - Elsevier
Oligomerization of olefins in a chloroaluminate ionic liquid - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 81 www.sciencedirect.com
B Kabane, R de P Soares, N Deenadayalu… - Fluid Phase Equilibria, 2023 - Elsevier
… Average activity coefficients at infinite dilution of organic solutes in 1-butyl-3-methylimidazolium tetrachloroaluminate at different temperatures, T = (313.15 – 373.15) K. The standard …
Number of citations: 1 www.sciencedirect.com
R Schmidt - Energy & fuels, 2008 - ACS Publications
… 1-Butyl-3-methylimidazolium tetrachloroaluminate ionic liquid (IL) was synthesized and tested for its capability to extract organic sulfur species from real, refinery obtained hydrocarbon …
Number of citations: 54 pubs.acs.org
M Dötterl, I Haas, HG Alt - Zeitschrift für anorganische und …, 2011 - Wiley Online Library
… The ionic liquids were synthesised by directly mixing 1-butyl-3-methylimidazolium tetrachloroaluminate with the corresponding metal chlorides. For basic compositions, additional …
Number of citations: 11 onlinelibrary.wiley.com
J Sha, C Liu, Z Ma, W Zheng, W Sun… - Chinese Journal of …, 2023 - cjche.cip.com.cn
… 1-butyl-3methylimidazolium tetrachloroaluminate ([Bmim][AlCl4]) and 1octyl-3-methylimidazolium tetrachloroaluminate ([Omim][AlCl4]), and the strong acidic ones including 1-butyl-3-…
Number of citations: 2 cjche.cip.com.cn
A Marzec, A Laskowska, G Boiteux… - Macromolecular …, 2014 - Wiley Online Library
… investigated was hydrophilic 1-butyl-3-methylimidazolium tetrachloroaluminate, which will … Both of ionic liquids 1-butyl-3-methylimidazolium tetrachloroaluminate (BMIM AlCl 4 ) and 1-…
Number of citations: 19 onlinelibrary.wiley.com
CZ Qiao, YF Zhang, JC Zhang, CY Li - Applied Catalysis A: General, 2004 - Elsevier
[1-butyl-3-methylimidazolium][tetrachloroaluminate] ([BMIM][AlCl 4 ]) ionic liquid was used to catalyze the alkylation of benzene with 1-dodecene to synthesize LAB, linear alkylbenzenes…
Number of citations: 104 www.sciencedirect.com
DM AL-Aqmar, HI Abdelkader… - Journal of Molecular …, 2017 - Elsevier
… and fluorescence lifetime of three rigorously purified imidazolium ionic liquids, 1-butyl-3-methylimidazolium chloride (BMIM Cl), 1-Butyl-3-methylimidazolium tetrachloroaluminate (BMIM …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.